4,4,5-Trimethyl-2-phenoxy-1,3-dioxolane
Description
4,4,5-Trimethyl-2-phenoxy-1,3-dioxolane is a cyclic acetal featuring a phenoxy group (oxygen-linked phenyl) at the 2-position and three methyl groups at the 4,4,5-positions. Cyclic dioxolanes are widely studied for applications ranging from fuel additives to flavor compounds, with substituents critically influencing their reactivity, stability, and functional roles .
Properties
CAS No. |
61562-11-6 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
4,4,5-trimethyl-2-phenoxy-1,3-dioxolane |
InChI |
InChI=1S/C12H16O3/c1-9-12(2,3)15-11(13-9)14-10-7-5-4-6-8-10/h4-9,11H,1-3H3 |
InChI Key |
NARNIMIEACDAJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(O1)OC2=CC=CC=C2)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Substituent Effects
Table 1: Substituent Comparison of Selected 1,3-Dioxolanes
*Calculated based on analogous structures.
Key Observations :
- Phenoxy vs. Benzyl/Aryl Groups: The phenoxy group in the target compound introduces electron-withdrawing effects compared to benzyl (electron-donating) or chlorinated aryl groups. This may reduce volatility and enhance stability in polar environments .
Reactivity and Stability
Table 2: Stability and Reactivity Parameters
Key Findings :
- Steric Effects: The trimethyl and phenoxy groups in the target compound likely enforce a stable conformation (θ° ~5–10°), reducing susceptibility to hydrolysis compared to 2-methyl-1,3-dioxolane .
- Electronic Effects: The phenoxy group’s electron-withdrawing nature may stabilize transition states in acid-catalyzed reactions, contrasting with electron-donating alkyl groups in fuel additives .
Preparation Methods
Chlorination-Etherification Cascade (Adapted from US Patent 4,304,938)
The US Patent 4,304,938 outlines a multi-step protocol for synthesizing 3-phenoxybenzaldehyde derivatives, which can be adapted for 4,4,5-trimethyl-2-phenoxy-1,3-dioxolane. Key steps include:
Chlorination of Substituted Benzaldehyde :
Starting with a methyl-substituted benzaldehyde (e.g., 4,4,5-trimethylbenzaldehyde), chlorination using Cl₂ gas in the presence of a Lewis acid (e.g., AlCl₃) yields 3-chloro-4,4,5-trimethylbenzaldehyde. This step positions the chloro group para to the methyl substituents.Cyclization with Ethylene Glycol :
The chlorinated aldehyde reacts with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) to form 2-(3-chloro-4,4,5-trimethylphenyl)-1,3-dioxolane. The dioxolane ring forms via acetalization, with the chloro group retained for subsequent substitution.Etherification with Alkali Phenolate :
Reacting the chloro-dioxolane intermediate with sodium phenolate in a polar aprotic solvent (e.g., DMF) substitutes the chloro group with phenoxy, yielding this compound. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency.
Optimization Insights :
Catalytic Cyclization Using Ionic Liquid-Zinc Chloride Systems (Inspired by CN103087034A)
A Chinese patent (CN103087034A) details a catalytic system for synthesizing 2,2,4-trimethyl-1,3-dioxolane, which can be modified for the target compound:
Reactant Selection :
Replace propylene oxide with a methyl-substituted epoxide (e.g., 4,4,5-trimethyl-1,2-epoxyhexane) and acetone with a phenolic ketone (e.g., 2-phenoxyacetone).Catalytic Cyclization :
A mixture of 1-butyl-3-methylimidazolium bromide ([BMIM]Br) and anhydrous ZnCl₂ catalyzes the reaction at 50–70°C for 5–12 hours. The ionic liquid stabilizes intermediates, while ZnCl₂ activates the epoxide’s electrophilic center.Product Isolation :
Distillation separates the dioxolane product (b.p. >100°C) from unreacted starting materials and catalysts. The ionic liquid-ZnCl₂ system achieves >90% recovery for reuse.
Advantages Over Traditional Methods :
- Reduced Corrosivity : ZnCl₂ is less corrosive than trifluoromethanesulfonic zinc, lowering equipment costs.
- Selectivity : High regioselectivity for the 2-phenoxy configuration (>95%).
Comparative Analysis of Methodologies
The catalytic cyclization route offers superior yields and greener chemistry, though substrate availability may limit its adoption.
Mechanistic Considerations
Acetalization Dynamics
Dioxolane formation proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by ethylene glycol. Methyl groups at positions 4,4,5 hinder this step due to steric bulk, necessitating elevated temperatures (80–100°C).
Phenoxy Substitution Kinetics
In the etherification step, the phenolate ion (ArO⁻) attacks the electron-deficient carbon adjacent to the dioxolane oxygen. Methyl groups ortho to the reaction site (positions 4,5) slow substitution, requiring prolonged reaction times.
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